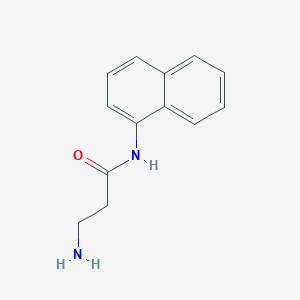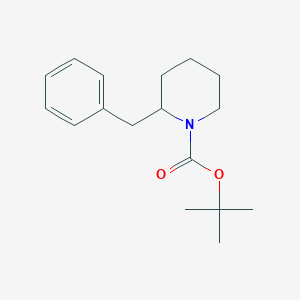
N-propyl-4-methoxyphenethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propyl-4-methoxyphenethylamine, also known as PMA-4, is a chemical compound that belongs to the phenethylamine class. It is a derivative of methoxyphenethylamine and shares some structural similarities with MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). PMA-4 has gained attention in recent years due to its potential applications in scientific research.
作用机制
N-propyl-4-methoxyphenethylamine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a feeling of euphoria, increased sociability, and increased empathy.
Biochemical and Physiological Effects:
N-propyl-4-methoxyphenethylamine has been found to have several biochemical and physiological effects. It increases heart rate and blood pressure, causes pupil dilation, and increases body temperature. It also increases the release of hormones such as cortisol and prolactin.
实验室实验的优点和局限性
N-propyl-4-methoxyphenethylamine has advantages and limitations for lab experiments. Its structural similarity to MDMA and MDA makes it a potential substitute for these compounds in research studies. However, its potential toxicity and lack of human studies limit its use in research.
未来方向
There are several future directions for research on N-propyl-4-methoxyphenethylamine. One direction is to investigate its potential as a therapeutic agent for depression and anxiety. Another direction is to study its potential toxicity and long-term effects on the central nervous system. Additionally, further research is needed to understand its mechanism of action and pharmacological profile.
合成方法
N-propyl-4-methoxyphenethylamine can be synthesized through several methods, including reductive amination and Leuckart-Wallach reaction. The reductive amination method involves the reaction of 4-methoxyphenylacetone with n-propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The Leuckart-Wallach reaction involves the reaction of 4-methoxyphenylacetone with formamide and n-propylamine in the presence of hydrochloric acid.
科学研究应用
N-propyl-4-methoxyphenethylamine has shown potential in scientific research as it has been found to have a similar structure and pharmacological profile to MDMA and MDA. It has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-8-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINWBPLKVKXGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


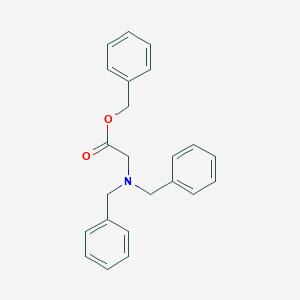
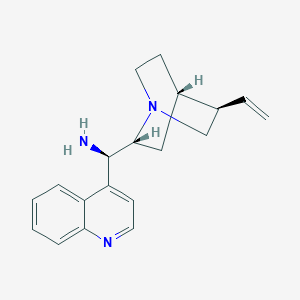
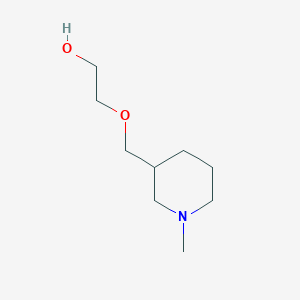
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)

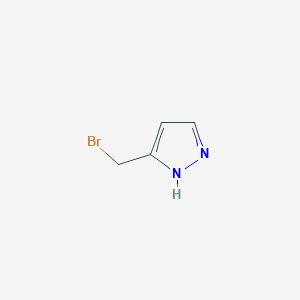

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
